Cas no 1356810-44-0 (5-[2-(4-methylphenyl)ethenesulfonyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one)

5-[2-(4-methylphenyl)ethenesulfonyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one structure
1356810-44-0 structure
商品名:5-[2-(4-methylphenyl)ethenesulfonyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
CAS番号:1356810-44-0
MF:C18H18N2O3S
メガワット:342.412123203278
CID:6584962
PubChem ID:56806254

5-[2-(4-methylphenyl)ethenesulfonyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one 化学的及び物理的性質

名前と識別子

    • Z1230765240
    • 5-[2-(4-methylphenyl)ethenesulfonyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
    • 1356810-44-0
    • EN300-26598854
    • 5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
    • インチ: 1S/C18H18N2O3S/c1-14-6-8-15(9-7-14)11-13-24(22,23)20-12-10-18(21)19-16-4-2-3-5-17(16)20/h2-9,11,13H,10,12H2,1H3,(H,19,21)/b13-11+
    • InChIKey: RRNWAFUVCFBTJZ-ACCUITESSA-N
    • ほほえんだ: S(/C=C/C1C=CC(C)=CC=1)(N1C2C=CC=CC=2NC(CC1)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 342.10381361g/mol
  • どういたいしつりょう: 342.10381361g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 574
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

5-[2-(4-methylphenyl)ethenesulfonyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26598854-0.05g
5-[2-(4-methylphenyl)ethenesulfonyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
1356810-44-0 95.0%
0.05g
$212.0 2025-03-20

5-[2-(4-methylphenyl)ethenesulfonyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one 関連文献

5-[2-(4-methylphenyl)ethenesulfonyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-oneに関する追加情報

Comprehensive Overview of 5-[2-(4-methylphenyl)ethenesulfonyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS No. 1356810-44-0)

The compound 5-[2-(4-methylphenyl)ethenesulfonyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS No. 1356810-44-0) is a structurally unique benzodiazepine derivative that has garnered significant attention in pharmaceutical and biochemical research. Its molecular framework combines a benzodiazepine core with a sulfonyl linker and a 4-methylphenyl substituent, making it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of central nervous system (CNS) targets, given the historical significance of benzodiazepines in treating anxiety, insomnia, and other neurological disorders.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in drug discovery and precision medicine. This compound's sulfonyl group enhances its binding affinity to specific protein targets, while the benzodiazepine scaffold provides metabolic stability. Such features align with current trends in AI-driven drug design, where computational models prioritize molecules with optimal pharmacokinetic profiles. Notably, the inclusion of a 4-methylphenyl moiety may improve blood-brain barrier penetration, a critical factor for CNS-active drugs.

The synthesis of 5-[2-(4-methylphenyl)ethenesulfonyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves multi-step organic reactions, including sulfonylation and cyclization strategies. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) are employed to confirm its purity and structural integrity. These methodologies are frequently discussed in open-access chemistry journals, reflecting the growing emphasis on reproducible research and data transparency in scientific communities.

From a commercial perspective, this compound is cataloged by several chemical suppliers specializing in pharmaceutical intermediates. Its CAS No. 1356810-44-0 serves as a universal identifier, facilitating procurement for academic and industrial labs. Online databases like PubChem and Reaxys provide additional physicochemical data, catering to researchers exploring structure-activity relationships (SAR). The compound’s ethenesulfonyl group also positions it as a potential building block for covalent inhibitors, a hot topic in oncology drug development.

Environmental and safety considerations are paramount when handling 5-[2-(4-methylphenyl)ethenesulfonyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) and fume hoods, are recommended. While not classified as hazardous under current regulations, its biodegradability and ecotoxicological profile remain areas of active investigation, aligning with the broader push for green chemistry principles.

In summary, 5-[2-(4-methylphenyl)ethenesulfonyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one represents a compelling case study at the intersection of medicinal chemistry and drug innovation. Its structural complexity and therapeutic potential resonate with contemporary interests in targeted therapies and computational molecular modeling. As research progresses, this compound may emerge as a key player in addressing unmet medical needs, particularly in neurological and psychiatric disorders.

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